molecular formula C6H12N2 B1403110 3-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1354391-25-5

3-Methyl-3,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1403110
CAS No.: 1354391-25-5
M. Wt: 112.17 g/mol
InChI Key: VQUMPQLXULUHIT-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a restricted analogue of phenylalanine and has been studied for its potential as an inhibitor of the L-type calcium channel.

Scientific Research Applications

3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an inhibitor of the L-type calcium channel, making it relevant in neurobiology and pharmacology.

    Medicine: Its role as a calcium channel blocker has implications in the development of therapeutic agents for cardiovascular diseases.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane involves a catalyst-free multistep reaction . The high stereoselectivity of the stepwise reaction may be attributed to the fact that the rate-limiting and stereodifferentiating steps are the same .

Future Directions

Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research could focus on exploring the reaction mechanisms and properties of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane in more detail.

Preparation Methods

The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves several steps, typically starting with the formation of the bicyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3-Methyl-3,6-diazabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:

    Bicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but lacks the diaza functionality, making it less versatile in certain chemical reactions.

    Phenylalanine analogues: These compounds have similar biological activity but differ in their structural constraints and specificity for molecular targets.

The uniqueness of this compound lies in its restricted bicyclic structure, which imparts specific chemical and biological properties that are not observed in its analogues.

Properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMPQLXULUHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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